molecular formula C10H10BrFO B1376769 1-Bromo-4-cyclopropylmethoxy-2-fluorobenzene CAS No. 1353776-86-9

1-Bromo-4-cyclopropylmethoxy-2-fluorobenzene

Cat. No. B1376769
CAS RN: 1353776-86-9
M. Wt: 245.09 g/mol
InChI Key: OVWCPNJGLXRMHB-UHFFFAOYSA-N
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Description

1-Bromo-4-cyclopropylmethoxy-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. It has a molecular formula of C10H10BrFO and an average mass of 245.088 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a cyclopropylmethoxy group . The exact positions of these substituents on the benzene ring could not be found in the available resources.

Scientific Research Applications

Synthesis and Radiopharmaceutical Applications

1-Bromo-4-cyclopropylmethoxy-2-fluorobenzene serves as a precursor in the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, crucial for 18F-arylation reactions used in radiopharmaceuticals. The compound is obtained via nucleophilic aromatic substitution reactions, highlighting its importance in developing diagnostic agents in nuclear medicine (Ermert et al., 2004).

Electrochemical Studies and Battery Technology

The compound is studied within the context of electrolyte additives for lithium-ion batteries. Research indicates that derivatives like 4-bromo-2-fluoromethoxybenzene can electrochemically polymerize to form protective films on electrodes, enhancing battery safety and performance without compromising cycle life (Zhang Qian-y, 2014).

Organic Synthesis and Chemical Reactions

In organic chemistry, the compound is involved in selective ortho-metalation reactions, demonstrating its utility in synthesizing diverse organic molecules. This versatility is crucial for developing new compounds with potential applications in materials science and pharmaceuticals (Baenziger et al., 2019).

Photodissociation Studies

Studies on photodissociation provide insights into the compound's behavior under UV light, contributing to our understanding of its stability and reactivity. Such research is valuable for applications in photochemistry and environmental sciences (Gu et al., 2001).

Reaction Mechanisms and Radical Chemistry

The compound is also studied for its reactivity in generating radical cations, contributing to the broader knowledge of radical chemistry and its implications for synthesis and catalysis (Mohan & Mittal, 1996).

properties

IUPAC Name

1-bromo-4-(cyclopropylmethoxy)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c11-9-4-3-8(5-10(9)12)13-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWCPNJGLXRMHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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